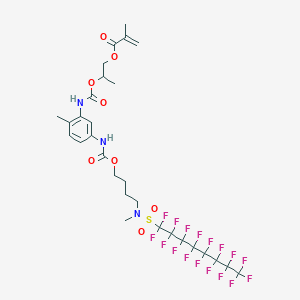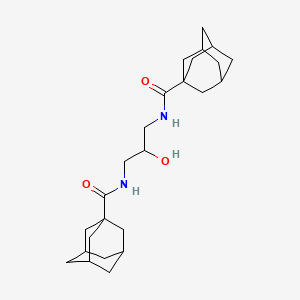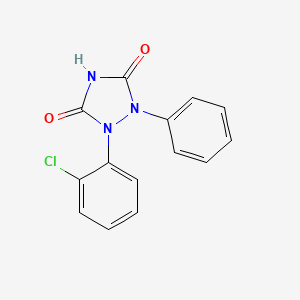
Urazole, 1-(o-chlorophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urazole, 1-(o-chlorophenyl)-2-phenyl-: is a chemical compound that belongs to the class of urazole derivatives Urazoles are known for their diverse applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urazole, 1-(o-chlorophenyl)-2-phenyl- typically involves the reaction of o-chlorophenyl isocyanate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Urazole, 1-(o-chlorophenyl)-2-phenyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the o-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Urazole, 1-(o-chlorophenyl)-2-phenyl-: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urazole, 1-(o-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Urazole, 1-(o-chlorophenyl)-2-phenyl-: can be compared with other urazole derivatives:
1-(p-chlorophenyl)-2-phenyl-urazole: Similar structure but with a p-chlorophenyl group instead of an o-chlorophenyl group.
1-(o-chlorophenyl)-2-methyl-urazole: Similar structure but with a methyl group instead of a phenyl group.
1-(o-chlorophenyl)-2-(4-nitrophenyl)-urazole: Similar structure but with a 4-nitrophenyl group instead of a phenyl group.
The uniqueness of Urazole, 1-(o-chlorophenyl)-2-phenyl- lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
109435-99-6 |
|---|---|
Fórmula molecular |
C14H10ClN3O2 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-8-4-5-9-12(11)18-14(20)16-13(19)17(18)10-6-2-1-3-7-10/h1-9H,(H,16,19,20) |
Clave InChI |
QKKZCWVTUWUULQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
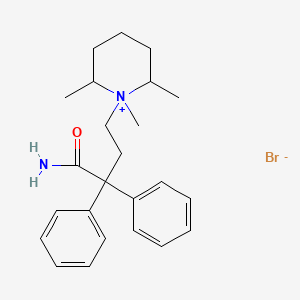
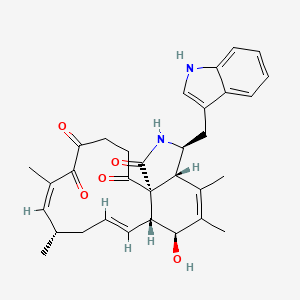
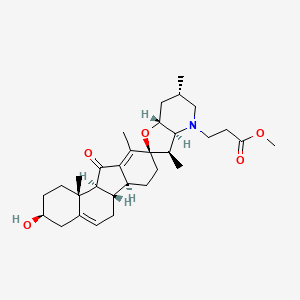
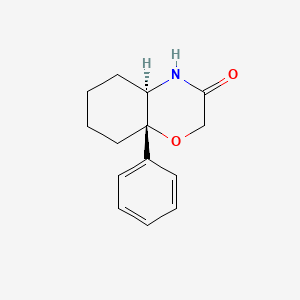

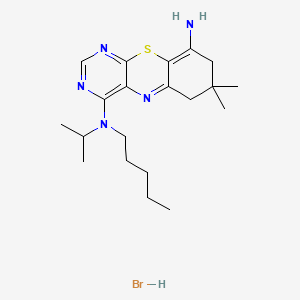

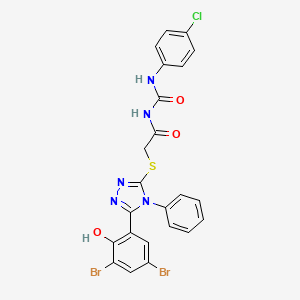
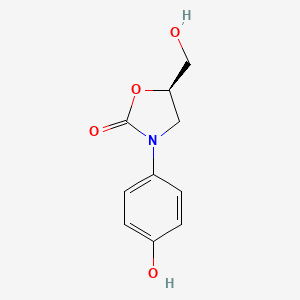
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
